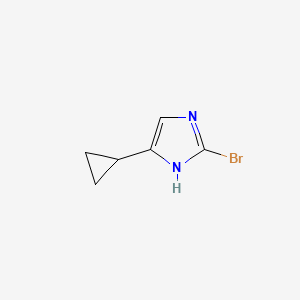
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide” is a synthetic compound that belongs to the class of quinoline derivatives1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s noted that its unique structure allows for diverse experimentation, making it valuable in drug discovery, organic synthesis, and medicinal chemistry23.Molecular Structure Analysis
The molecular formula of this compound is C24H30N2O5 and its molecular weight is 426.5131.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s mentioned that the compound has diverse reactivity, which makes it useful in various scientific research applications4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, the molecular formula and weight have been provided1.Applications De Recherche Scientifique
Rh(III)-Catalyzed Oxidative Olefination
- Rakshit et al. (2011) reported on the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, which is a process relevant to the synthesis of tetrahydroisoquinolinone products. This research demonstrates the compound's utility in the field of organic synthesis and its versatility in chemical reactions (Rakshit, Grohmann, Besset, & Glorius, 2011).
Evaluation in Tumor Proliferation Imaging
- Dehdashti et al. (2013) explored the use of a related compound in evaluating tumor proliferation in humans. They assessed its safety and dosimetry in PET imaging for patients with malignant neoplasms, correlating tumor uptake with proliferation indices (Dehdashti et al., 2013).
Synthesis of Isoquinolin-1-(2H)-ones
- Guastavino, Barolo, and Rossi (2006) described a one-pot synthesis process for 3-substituted isoquinolin-1-(2H)-ones and fused isoquinolin-1-(2H)-ones. Their work highlights the compound's significance in the synthesis of complex organic molecules (Guastavino, Barolo, & Rossi, 2006).
Identification of Human Metabolites
- Umehara et al. (2009) investigated the metabolites of a related compound in human urine, plasma, and feces, offering insights into its metabolism and potential applications in drug development (Umehara et al., 2009).
Pharmacological Effects Studies
- Miller et al. (1975) conducted a study on the pharmacological effects of fragmented derivatives of tetrahydroisoquinolines, including compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide. Their research provides insights into the compound's pharmacological properties (Miller, Kador, Venkatraman, & Feller, 1975).
Condensation Reactions
- Hanumanthu et al. (1976) explored the condensation of o-aminobenzamide with aldehydes and Schiff bases, leading to the formation of tetrahydroquinazolines. This research adds to the understanding of the chemical behavior of related compounds (Hanumanthu, Seshavatharam, Ratnam, & Rao, 1976).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It’s important to note that this compound is intended for research use only678.
Orientations Futures
The future directions for this compound are not explicitly mentioned in the search results. However, it’s noted that the compound has significant potential in various fields of research and industry9104.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLETTWXZZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)


![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)
![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)
![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)